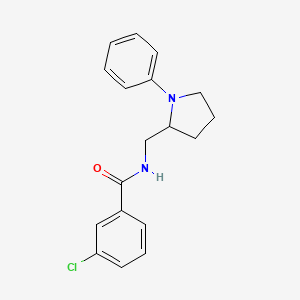
(4-((4-Ethylbenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((4-Ethylbenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a quinolone derivative that has been synthesized using a specific method. It has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound of interest is part of a broader category of bioactive heterocycles, which have been synthesized and structurally characterized for their potential applications in various fields, including medicinal chemistry. For instance, related compounds have been analyzed through techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies to determine their molecular structures and potential bioactivity. These compounds often demonstrate interesting properties, such as antiproliferative activity, due to their stable molecular structures, supported by inter and intra-molecular hydrogen bonds (S. Benaka Prasad et al., 2018).
Pharmacological Applications
Compounds within the same family have been developed as novel inhibitors for specific biological targets. For example, some derivatives have been explored as inhibitors of the "funny" If current channel, expressed in the sinus node of the heart, showing promise as treatments for conditions such as stable angina and atrial fibrillation. The discovery of human metabolites of these compounds and the investigation of their transport-mediated renal and hepatic excretion have provided insights into their pharmacokinetics and potential therapeutic applications (K. Umehara et al., 2009).
Chemical Analysis and Quality Control
The compound belongs to a class of chemicals that can be used in analytical methodologies, such as high-performance liquid chromatography (HPLC) with fluorescence detection, for the quality control of amino acids in pharmaceuticals. Such applications highlight the importance of these compounds in ensuring the safety and efficacy of pharmaceutical products (R. Gatti et al., 2004).
Antimicrobial and Antitubercular Activity
Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antitubercular properties. These studies are crucial for the development of new therapeutics against resistant strains of bacteria and tuberculosis, demonstrating the potential of these compounds in contributing to global health solutions (J. Odingo et al., 2014).
Mécanisme D'action
Target of Action
The primary target of this compound is cholinesterase receptors . The benzyl-piperidine group, which is a part of the compound, is often necessary for successful inhibition of these receptors .
Mode of Action
The compound interacts with its targets by binding to the catalytic site of the Acetylcholinesterase (AChE) enzyme . This interaction involves key residues such as Trp84, Trp279, Phe330, and Phe331 .
Biochemical Pathways
It’s known that the compound plays a role in the suzuki–miyaura (sm) coupling reaction . This reaction involves the formation of carbon-carbon bonds, with the compound participating in electronically divergent processes with the metal catalyst .
Result of Action
The result of the compound’s action is the inhibition of cholinesterase receptors . This inhibition can lead to changes in neurotransmission, potentially impacting various physiological processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction, in which the compound participates, is known to be influenced by reaction conditions
Propriétés
IUPAC Name |
[4-[(4-ethylphenyl)methylamino]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O/c1-2-17-6-8-18(9-7-17)15-27-23-20-14-19(25)10-11-22(20)26-16-21(23)24(29)28-12-4-3-5-13-28/h6-11,14,16H,2-5,12-13,15H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWYRESTHQIPQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2985413.png)




![4,7,8-Trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2985420.png)

![3-[(4S)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2985423.png)


![2-Oxadispiro[2.0.44.33]undecane](/img/structure/B2985426.png)
![N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2985427.png)


